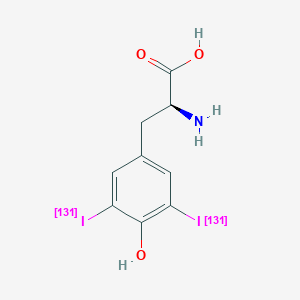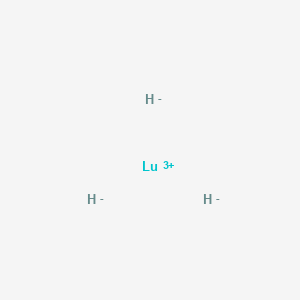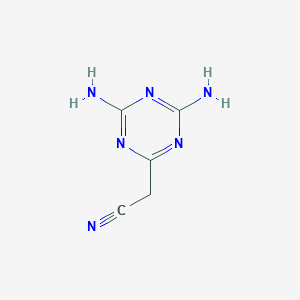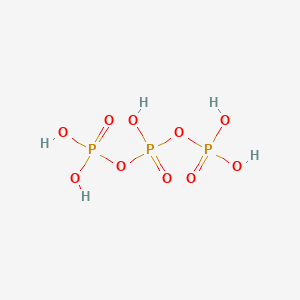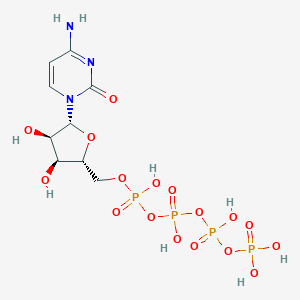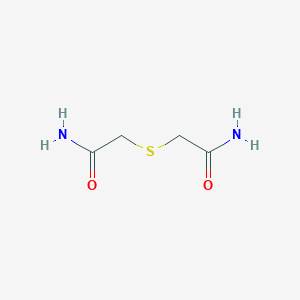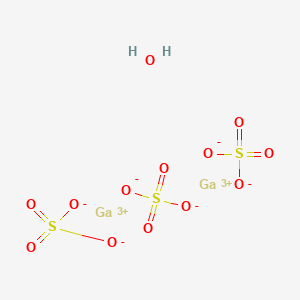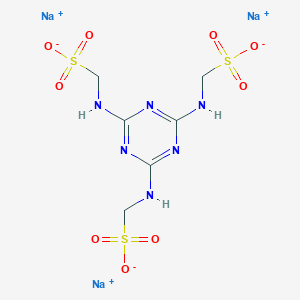
Methanesulfonic acid, (s-triazin-2,4,6-triyltriamino)tris-, trisodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonic acid, (s-triazin-2,4,6-triyltriamino)tris-, trisodium salt, commonly known as MTT, is a chemical compound that is widely used in scientific research applications. MTT is a water-soluble tetrazolium dye that is used to measure cell viability and proliferation. It is a popular reagent in the field of cell biology and is used to assess the efficacy of drugs and other treatments on cell cultures.
作用機序
MTT is a tetrazolium dye that is reduced by living cells to form a purple formazan product. The reduction of MTT to formazan is dependent on the activity of mitochondrial dehydrogenases, which are only present in viable cells. The amount of formazan produced is proportional to the number of viable cells in the culture.
生化学的および生理学的効果
MTT is non-toxic to living cells and does not interfere with cellular metabolism. It is a reliable indicator of cell viability and proliferation and is widely used in the field of cell biology. MTT is also used to evaluate the cytotoxicity of various compounds and is a valuable tool in the development of new drugs.
実験室実験の利点と制限
MTT is a simple and reliable assay that is widely used in scientific research. It is easy to perform and does not require specialized equipment. MTT is also non-toxic to living cells and does not interfere with cellular metabolism. However, MTT is not suitable for all cell types and can produce false positive results in certain circumstances.
将来の方向性
There are several future directions for the use of MTT in scientific research. One potential application is in the development of new cancer therapies. MTT can be used to evaluate the efficacy of new drugs on cancer cell cultures, providing valuable information for the development of new treatments. Another potential application is in the field of tissue engineering. MTT can be used to evaluate the viability of engineered tissues, providing valuable information for the development of new tissue engineering techniques. Finally, MTT can be used in the development of new diagnostic tools for various diseases, providing a simple and reliable method for assessing cell viability and proliferation.
合成法
MTT is synthesized through the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) with sodium hydroxide and methanesulfonic acid. The resulting compound is a yellowish powder that is highly soluble in water.
科学的研究の応用
MTT is used extensively in scientific research to measure cell viability and proliferation. It is commonly used in the field of cell biology to evaluate the efficacy of drugs and other treatments on cell cultures. MTT is also used to assess the cytotoxicity of various compounds and is a valuable tool in the development of new drugs.
特性
CAS番号 |
13046-06-5 |
|---|---|
製品名 |
Methanesulfonic acid, (s-triazin-2,4,6-triyltriamino)tris-, trisodium salt |
分子式 |
C6H9N6Na3O9S3 |
分子量 |
474.3 g/mol |
IUPAC名 |
trisodium;[[4,6-bis(sulfonatomethylamino)-1,3,5-triazin-2-yl]amino]methanesulfonate |
InChI |
InChI=1S/C6H12N6O9S3.3Na/c13-22(14,15)1-7-4-10-5(8-2-23(16,17)18)12-6(11-4)9-3-24(19,20)21;;;/h1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H3,7,8,9,10,11,12);;;/q;3*+1/p-3 |
InChIキー |
BFGBKQWBABTOFY-UHFFFAOYSA-K |
SMILES |
C(NC1=NC(=NC(=N1)NCS(=O)(=O)[O-])NCS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
正規SMILES |
C(NC1=NC(=NC(=N1)NCS(=O)(=O)[O-])NCS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
その他のCAS番号 |
13046-06-5 |
同義語 |
(1,3,5-Triazine-2,4,6-triyltriimino)tris(methanesulfonic acid)trisodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




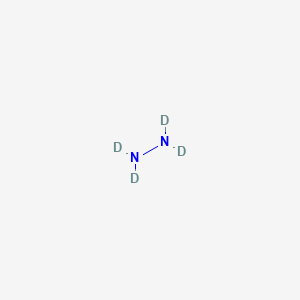
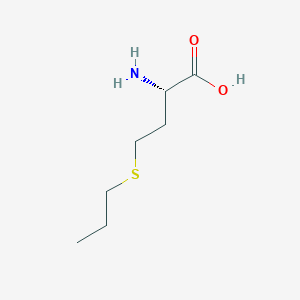
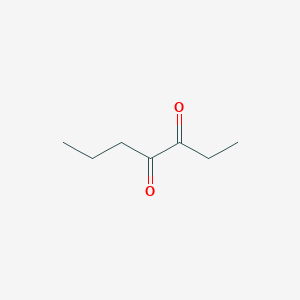
![(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene](/img/structure/B89302.png)
